molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B167195 Polybutadiene CAS No. 9003-17-2

Polybutadiene

Cat. No.: B167195
CAS No.: 9003-17-2
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Description

Polybutadiene is a synthetic rubber, known for its high elasticity, resistance to wear, and excellent abrasion resistance. It is formed from the polymerization of the monomer 1,3-butadiene. The compound is widely used in the manufacture of tires, accounting for about 70% of its production . It is also used to improve the toughness of plastics such as polystyrene and acrylonitrile butadiene styrene .

Chemical Reactions Analysis

Polybutadiene undergoes various chemical reactions due to the presence of double bonds in its structure. Some of the common reactions include:

The major products formed from these reactions include epoxides, aldehydes, and saturated polymers .

Scientific Research Applications

Comparison with Similar Compounds

Polybutadiene is often compared with other synthetic rubbers such as styrene-butadiene rubber and acrylonitrile butadiene rubber.

This compound’s uniqueness lies in its high elasticity and resistance to wear, making it particularly suitable for applications requiring high resilience and durability .

Properties

IUPAC Name

buta-1,3-diene
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InChI

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2
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InChI Key

KAKZBPTYRLMSJV-UHFFFAOYSA-N
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Canonical SMILES

C=CC=C
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Molecular Formula

C4H6, Array, CH2CHCHCH2
Record name 1,3-BUTADIENE
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Related CAS

31567-90-5, 29406-96-0, 9003-17-2, 26952-74-9, 16422-75-6
Record name Syndiotactic polybutadiene
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DSSTOX Substance ID

DTXSID3020203
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Molecular Weight

54.09 g/mol
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Physical Description

Butadiene is a colorless gas with an aromatic odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. It can asphyxiate by the displacement of air. It must be shipped inhibited as butadiene is liable to polymerization. If polymerization occurs in the container, it may violently rupture. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used to make synthetic rubber and plastics, and to make other chemicals., Gas or Vapor; Liquid, Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas.] Vapor density = 1.87 (heavier than air); [HSDB], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a mild aromatic or gasoline-like odor., Colorless gas with a mild aromatic or gasoline-like odor. [Note: A liquid below 24 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

24.1 °F at 760 mmHg (NTP, 1992), -4.5 °C, -4 °C, 24 °F
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Flash Point

-105 °F (NTP, 1992), -105 °F, Gas, -76 °C c.c., -105 °F (liquid), NA (Gas) -105 °F (Liquid)
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Solubility

Insoluble (NTP, 1992), In water, 735 mg/L at 20 °C, Slightly soluble in methanol, ethanol; soluble in organic solvents such as carbon tetrachloride; alcohol dissolves about 40 vols at room temp., Soluble in ethanol, ether, benzene; very soluble in acetone, 0.735 mg/mL at 25 °C, Solubility in water, g/100ml: 0.1 (none), Insoluble
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.621 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6149 g/cu cm at 25 °C, Absolute density, gas at 101.325 kPa at 0 °C: 2.428 kg/cu m; Relative density, gas at 101.325 kPa at 0 °C (air = 1): 1.878; Density, liquid at saturation pressure at 20 °C: 0.621 kg/l; Critical density: 0.245 kg/cu m, Relative density (water = 1): 0.6, 0.621 at 68 °F, 0.65 (Liquid at 24 °F), 1.88(relative gas density)
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Record name BUTADIENE (1,3-BUTADIENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.87 (Air = 1), Relative vapor density (air = 1): 1.9, 1.88
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1840 mmHg at 70 °F ; 760 mmHg at 23.9 °F (NTP, 1992), 273.6 kPa (2,052 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 245, 2.4 atm
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Record name 1,3-Butadiene
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Mechanism of Action

1,3-Butadiene appears to cause tumors in humans and rodents through its metabolism to DNA-reactive epoxide intermediates, which cause genetic alterations in proto-oncogenes or tumor-suppressor genes... Mouse, rat, and human liver microsomes have been shown to oxidize 1,3-butadiene to epoxybutene... and to further oxidize the monoepoxide to diepoxybutane... These metabolites form N-alkylguanine adducts that have been detected in liver DNA of mice exposed to 1,3-butadiene and in the urine of a worker exposed to 1,3-butadiene. Activated K-ras oncogenes and inactivated tumor-suppressor genes observed in 1,3.butadiene-induced tumors in mice are analogous to genetic alterations frequently observed in a wide variety of human cancers. Dose-related increases in hprt mutations have been observed in lymphocytes isolated from mice exposed to 1,3-butadiene or its epoxide metabolites and in occupationally exposed workers. The mutational spectra for 1,3-butadiene and its epoxide metabolites at the hprt locus in mouse lymphocytes are similar to the mutational spectrum for ethylene oxide, an alkylating agent listed in the Report on Carcinogens as known to be a human carcinogen.
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Impurities

Acetylene is an impurity in the ppm range.
Record name 1,3-BUTADIENE
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Color/Form

Colorless gas ... [Note: A liquid below 24 degrees F. Shipped as a liquefied compressed gas]

CAS No.

106-99-0
Record name 1,3-BUTADIENE
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Record name 1,3-Butadiene
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Record name BUTADIENE (1,3-BUTADIENE)
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Melting Point

-164 °F (NTP, 1992), -108.966 °C, -108.9 °C, -109 °C, -164 °F
Record name 1,3-BUTADIENE
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Record name BUTADIENE (1,3-BUTADIENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A polymer of butadiene, acrylonitrile and hydroxyethylene methacrylate was prepared, by conventional emulsion polymerization techniques at a temperature of 13° C. The polymer contained about 34 weight percent of acrylonitrile and about 1 weight percent of hydroxyethyl methacrylate.
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
18.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A butadiene-styrene copolymer rubber latex having a particle size of 0.10 micron, a gel content of 75%, a swelling degree in toluene of 27 and a pH of 8.8 and comprising 70% of butadiene and 30% styrene was prepared. To 100 parts of the rubber latex 4.0 parts of a C.A. latex comprising 60% of n-butyl acrylate, 20% of methyl methacrylate and 20% of methacrylic acid and having a pH of 6.2 was added and, thereby, the particle size of the rubber latex was agglomerated to 0.75 micron. The pH of the agglomerated rubber latex was 7.9. The agglomerated rubber latex was then stabilized by the addition of 3.5% based on the dry rubber of polyoxyethylene lauryl ether. Four hundred parts of styrene was graft polymerized onto 100 parts (dry) of the agglomerated and stabilized rubber latex. The graft copolymer thus obtained had an Izod Impact Strength of 17.6 kg-cm/cm2.
Quantity
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0 (± 1) mol
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Name
polyoxyethylene lauryl ether
Quantity
0 (± 1) mol
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reactant
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Reaction Step Six
[Compound]
Name
27
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
70%
Yield
30%

Synthesis routes and methods IV

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
Name
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Synthesis routes and methods V

Procedure details

L-SBR rubber is described in Publication 4242, Edition of 11/84, of Huels AG, and comprises styrene in the amount of 25 wt. %. L-SBR rubber was produced by copolymerizing 15-40 wt % styrene and correspondingly 85-60 wt. % butadiene in hexane. The Mooney viscosity ML(1+4) at 100° C. of the product was in the range 35-45. The mixture differed from the mixture of Example 2.6 only by the use of 100 parts by weight Buna® SL 705 in place of the Buna® EM 1516.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polybutadiene
Reactant of Route 2
Polybutadiene
Reactant of Route 3
Polybutadiene
Reactant of Route 4
Polybutadiene
Reactant of Route 5
Polybutadiene
Reactant of Route 6
Polybutadiene
Customer
Q & A

Q1: What is the molecular formula of polybutadiene?

A1: this compound doesn't have a fixed molecular formula as it's a polymer made of repeating butadiene (C4H6) units. Its formula is often represented as (C4H6)n, where 'n' denotes the number of repeating units.

Q2: How does the microstructure of this compound influence its properties?

A2: this compound can exist in various microstructures, primarily cis-1,4, trans-1,4, and 1,2-vinyl. [, ] These variations affect the polymer's properties. For instance, high-cis this compound exhibits good elasticity and low hysteresis, making it suitable for tire applications. [] In contrast, 1,2-polybutadiene with high syndiotacticity displays crystalline behavior. []

Q3: What spectroscopic techniques are commonly employed to analyze this compound?

A3: Researchers frequently utilize techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and size exclusion chromatography (SEC) to characterize this compound. [, , ] FTIR helps identify functional groups, NMR provides insights into microstructure and tacticity, while SEC determines molecular weight distribution. [, ]

Q4: How does the presence of fillers impact the properties of this compound?

A4: The addition of fillers like carbon black, calcium carbonate, or microglass spheres significantly influences this compound's properties. [] These fillers can enhance mechanical strength, abrasion resistance, and tear strength, making it suitable for applications like tire treads. []

Q5: How does this compound's stability change in different environments?

A5: this compound is susceptible to degradation when exposed to oxygen, ozone, and UV radiation. [] This degradation can lead to changes in its mechanical properties, making it brittle and prone to cracking. Antioxidants and stabilizers are often added to enhance its resistance to degradation. []

Q6: What are the primary applications of this compound?

A6: this compound finds extensive use in tire manufacturing due to its excellent elasticity, abrasion resistance, and low-temperature flexibility. [] It's also utilized in adhesives, coatings, and impact modification of plastics like high-impact polystyrene (HIPS). []

Q7: Can this compound be chemically modified to alter its properties?

A7: Yes, this compound can be chemically modified to tailor its properties for specific applications. [, , , ] For instance, epoxidation introduces reactive epoxy groups, enhancing its adhesion properties. [] Other modifications include hydrogenation to improve stability, and functionalization with isocyanate groups for use in polyurethane synthesis. [, , ]

Q8: How does cross-linking affect the properties of this compound?

A8: Crosslinking significantly alters this compound's properties, transforming it from a thermoplastic to a thermoset material. [] This process enhances its mechanical strength, elasticity, and solvent resistance. Sulfur vulcanization is a widely used method for crosslinking this compound. []

Q9: How is this compound synthesized using catalysts?

A9: this compound is typically synthesized via Ziegler-Natta or anionic polymerization using organometallic catalysts. [, , ] These catalysts, often containing titanium, nickel, or neodymium, allow for control over the polymer's microstructure, molecular weight, and other characteristics. [, , ]

Q10: How can organotransition metal catalysts influence the stereochemistry of this compound?

A10: The choice of organotransition metal catalyst significantly impacts the stereochemistry of this compound. For example, catalysts like tetravinyltitanium promote 1,2-polybutadiene formation, while those like tetrabenzyltitanium lead to trans-1,4-polybutadiene. [] This control over stereochemistry is crucial in tailoring the polymer's properties.

Q11: How can this compound be used in click chemistry reactions?

A11: this compound, especially when modified with functional groups like furan, can participate in click chemistry reactions. [] For instance, the Diels-Alder reaction between furan-modified this compound and bismaleimide can create dynamic crosslinks, resulting in recyclable and self-healing elastomers. []

Q12: How do researchers study the kinetics of this compound polymerization?

A12: Researchers investigate the kinetics of this compound polymerization by monitoring parameters like monomer conversion, molecular weight evolution, and reaction rate under varying conditions. [] These studies provide insights into the polymerization mechanism, catalyst activity, and factors influencing polymer properties. []

Q13: What are the future directions for research on this compound?

A13: Future research in this compound focuses on developing sustainable synthesis methods, enhancing its biodegradability, and exploring new applications in areas like nanotechnology and biomedical engineering. [] Researchers are also exploring the use of renewable resources as starting materials for this compound production. []

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